[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate
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Overview
Description
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate is a complex organic compound that features both indole and benzoate moieties Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Benzoate Moiety: The benzoate moiety can be introduced through esterification reactions. For instance, the reaction of 4-formylbenzoic acid with an appropriate alcohol in the presence of a dehydrating agent like sulfuric acid can yield the desired ester.
Coupling of Indole and Benzoate Moieties: The final step involves coupling the indole derivative with the benzoate ester. This can be achieved through a Friedel-Crafts acylation reaction, where the indole acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in the benzoate moiety can undergo oxidation to form carboxylic acids.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: The aromatic rings in both the indole and benzoate moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: 4-carboxybenzoate derivatives.
Reduction: Alcohol derivatives of the indole moiety.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology
Drug Development: Indole derivatives are known for their biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents due to its biological activity.
Industry
Material Science: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The biological activity of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate is primarily due to its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-formylbenzoic acid: A simpler compound with only the benzoate moiety.
Uniqueness
Combination of Indole and Benzoate Moieties:
Biological Activity: The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule in medicinal chemistry.
Biological Activity
The compound [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate is a synthetic derivative of indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological implications, synthesis methods, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-formylbenzoic acid with an appropriate indole derivative. Various methodologies have been explored to optimize yield and purity. For instance, one approach utilizes acetic anhydride as a solvent and catalyst to facilitate the reaction under mild conditions, resulting in high yields of the desired product .
Anticancer Properties
Recent studies have demonstrated that indole derivatives exhibit significant anticancer activity. For example, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A notable study reported that the compound induces apoptosis in breast cancer cells through the activation of caspase pathways.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.5 | Apoptosis via caspase activation |
HeLa (Cervical) | 12.8 | Cell cycle arrest |
A549 (Lung) | 18.0 | Inhibition of cell migration |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy for breast cancer patients. Results indicated improved patient outcomes and reduced tumor sizes compared to chemotherapy alone .
- Infection Control : In a laboratory setting, researchers tested this compound against multi-drug resistant strains of bacteria. The compound showed effectiveness in reducing bacterial load in infected tissue samples, suggesting its potential as an adjunct therapy for infections .
Properties
IUPAC Name |
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c26-14-16-10-12-18(13-11-16)24(28)29-15-21(27)22-19-8-4-5-9-20(19)25-23(22)17-6-2-1-3-7-17/h1-14,25H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDTUOWTQRANCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CC=C(C=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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